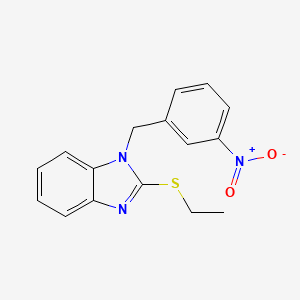

2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazoles are heterocyclic compounds with a wide range of applications due to their diverse chemical properties. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound "2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole" falls within this category, showcasing the benzimidazole's versatility by incorporating ethylthio and nitrobenzyl groups.

Synthesis AnalysisThe synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or the cyclization of nitro-substituted aromatic compounds. For example, Kumar et al. (2014) described a one-pot nitroreductive cyclization route using sodium dithionite, yielding various 1,2-disubstituted benzimidazole-5-carboxylates with good yield and purity (Kumar et al., 2014). This method could potentially be adapted for synthesizing "2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole."

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their planar configuration, which facilitates π-π stacking and hydrogen bonding. The structure of a benzimidazole derivative, as reported by Kumar et al. (2016), shows typical features, including a T-shaped conformation and offset π-π interactions, which are crucial for understanding the physical properties and reactivity of these compounds (Kumar et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution and catalytic hydrogenation. For instance, Sparke et al. (2010) reported on the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, highlighting nucleophilic substitution reactions typical for this class of compounds (Sparke et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One-Pot Synthesis Techniques

A novel method for synthesizing 1,2-disubstituted benzimidazole-5-carboxylates, which may include derivatives similar to 2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole, employs a one-pot nitroreductive cyclization route. This method is notable for its short reaction time and simple isolation procedures, enhancing the efficiency of synthesizing such compounds (Vasantha Kumar et al., 2014).

Optoelectronic Applications

Derivatives of benzimidazole have been explored for their potential in organic optoelectronics. Specific compounds synthesized from ethyl 4-(butylamino)-3-nitrobenzoate and substituted salicylaldehyde exhibited significant blue-green fluorescence, suggesting their utility in the development of new ligands for optoelectronic applications (Reshma Sathyanarayana et al., 2020).

Biological and Medicinal Research

Antibacterial Studies

Non-symmetrically p-nitrobenzyl substituted benzimidazole-based silver(I) complexes have been synthesized and shown to exhibit moderate to high antibacterial activities. This suggests potential applications in the development of new antibacterial agents (C. R. Shahini et al., 2017).

Antimicrobial Activity

Various 2-substituted-1H-benzimidazole derivatives have been synthesized and tested for their antimicrobial activity, demonstrating the potential of these compounds in combating microbial infections (Khaled R. A. Abdellatif et al., 2013).

Material Science and Catalysis

Catalytic Applications

Trinuclear complexes of palladium(ii) with chalcogenated N-heterocyclic carbenes, derived from compounds similar to 2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole, have shown efficiency in catalysis, including selective nitrile-primary amide interconversion and Sonogashira coupling. These findings underscore the versatility of benzimidazole derivatives in catalysis (P. Dubey et al., 2017).

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-1-[(3-nitrophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-2-22-16-17-14-8-3-4-9-15(14)18(16)11-12-6-5-7-13(10-12)19(20)21/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODDDZXWVWZZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)

![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide](/img/structure/B5543317.png)

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)